molecular formula C8H5NO B575132 6-Ethynylpyridine-2-carbaldehyde CAS No. 183438-97-3

6-Ethynylpyridine-2-carbaldehyde

Cat. No. B575132
CAS RN: 183438-97-3
M. Wt: 131.134
InChI Key: PQTBOUTVACLTJW-UHFFFAOYSA-N
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Description

6-Ethynylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 183438-97-3. It has a molecular weight of 131.13 and its IUPAC name is 6-ethynyl-2-pyridinecarbaldehyde . It is stored at room temperature and has a purity of 95%. It is in powder form .

Scientific Research Applications

Helix-Rotaxane Hybrid Systems

A study by Hirokane et al. (2017) revealed the stabilization of helical structures of m-ethynylpyridine oligomers through mechanical crosslinking. A particular heptameric oligomer bearing carbaldehyde groups formed a chiral ethynylpyridine helix upon interaction with octyl β-d-glucopyranoside. This phenomenon was enhanced by forming a [3]rotaxane structure, indicating a novel application in the stabilization of helical molecular structures through mechanical means (Hirokane, Takashima, Abe, & Inouye, 2017).

Novel Synthesis Methods

Yuan-bin (2007) developed a one-step synthesis method for 6-chloropyridine-3-carbaldehyde, showcasing the application of ethynylpyridine derivatives in streamlined synthetic processes. This method provided a high-purity product with high yield, highlighting its potential for efficient chemical synthesis (Yuan-bin, 2007).

Heterocyclic Chalcones Synthesis

Quiroga et al. (2010) synthesized novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction, which were then used to create chalcone analogues and dipyrazolopyridines. This demonstrates the versatility of ethynylpyridine derivatives in the synthesis of complex heterocyclic compounds (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Synthesis of Pyrrole Derivatives

Tomilin et al. (2015) described the synthesis of 5-acylethynylpyrrole-2-carbaldehydes through a topochemical mechanoactivated ethynylation process. This method represents an innovative approach to the formation of pyrrole derivatives, showcasing the broad applicability of ethynylpyridine derivatives in organic synthesis (Tomilin, Sobenina, Markova, Gotsko, Ushakov, Smirnov, Vaschenko, Mikhaleva, & Trofimov, 2015).

Molecular and Crystalline Structure Analysis

Percino et al. (2005) conducted a study on the molecular and crystalline structures of a compound derived from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This work highlights the structural analysis and stability implications of ethynylpyridine derivatives, contributing to the understanding of their physical properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Safety and Hazards

The safety information for 6-Ethynylpyridine-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

6-ethynylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBOUTVACLTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663661
Record name 6-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183438-97-3
Record name 6-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethynylpyridine-2-carbaldehyde
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